4-Ethyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine
CAS No.: 2034353-80-3
Cat. No.: VC4250268
Molecular Formula: C15H19N5
Molecular Weight: 269.352
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034353-80-3 |
|---|---|
| Molecular Formula | C15H19N5 |
| Molecular Weight | 269.352 |
| IUPAC Name | 4-ethyl-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine |
| Standard InChI | InChI=1S/C15H19N5/c1-2-13-11-15(18-12-17-13)20-9-7-19(8-10-20)14-5-3-4-6-16-14/h3-6,11-12H,2,7-10H2,1H3 |
| Standard InChI Key | BCAMYCJBNAXNHK-UHFFFAOYSA-N |
| SMILES | CCC1=CC(=NC=N1)N2CCN(CC2)C3=CC=CC=N3 |
Introduction
Synthesis Methods
The synthesis of pyrimidine derivatives often involves multi-step reactions, including condensation reactions and nucleophilic substitutions. For example, the synthesis of similar compounds might start with the formation of the pyrimidine ring, followed by the introduction of the piperazine and pyridine moieties through appropriate coupling reactions.
Biological Activities
Pyrimidine derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. Compounds with piperazine and pyridine substituents may exhibit enhanced binding affinity to specific biological targets, such as enzymes or receptors, due to their structural features.
Ethyl 6-(4-chlorophenyl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate
This compound features a tetrahydropyrimidine core with a chlorophenyl group and a piperazine moiety linked to a pyridine ring. It has a molecular formula of C22H24ClN5O3 and a molecular weight of approximately 441.9 g/mol. Its biological activities are under investigation, but it shows potential in medicinal chemistry due to its complex structure.
6-Ethyl-4-(4-(pyridin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine
This compound has a thieno[2,3-d]pyrimidine core with a molecular formula of C17H19N5S and a molecular weight of 325.4 g/mol. It shares the pyridin-2-ylpiperazin-1-yl moiety but differs in its core structure .
6-Ethyl-4-(4-(pyrimidin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine
Similar to the previous compound but with a pyrimidin-2-yl instead of pyridin-2-yl group, this compound has a molecular formula of C16H18N6S and a molecular weight of 326.4 g/mol .
Research Findings and Potential Applications
While specific research findings on 4-Ethyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine are not available, related pyrimidine derivatives have shown promise in various therapeutic areas. These compounds are often investigated for their anticancer, antimicrobial, and antiviral activities. The presence of a piperazine and pyridine ring in these structures can enhance their interaction with biological targets, making them potential candidates for drug development.
Data Table: Comparison of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|
| Ethyl 6-(4-chlorophenyl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate | C22H24ClN5O3 | 441.9 | Under investigation |
| 6-Ethyl-4-(4-(pyridin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine | C17H19N5S | 325.4 | Not specified |
| 6-Ethyl-4-(4-(pyrimidin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine | C16H18N6S | 326.4 | Not specified |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume